3,5-Dichlorobenzoic acid

概要

説明

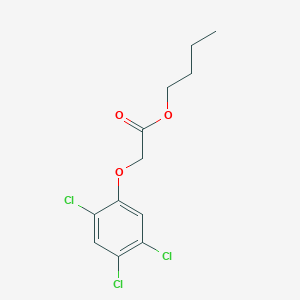

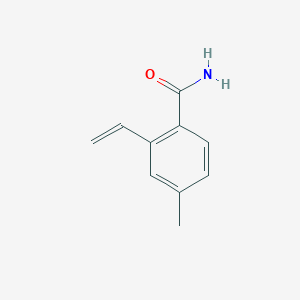

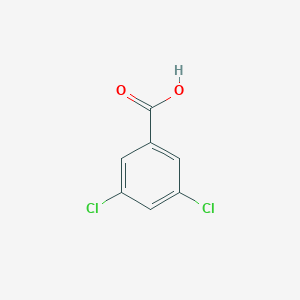

3,5-Dichlorobenzoic acid is a chlorobenzoic acid that is benzoic acid in which the ring hydrogens at positions 3 and 5 are substituted by chloro groups . It has a role as a herbicide and a metabolite .

Synthesis Analysis

There are several methods for synthesizing 3,5-Dichlorobenzoic acid. One method involves reacting freshly prepared and titrated (3,5-dichlorophenyl)-magnesium chloride with anhydrous CO2 . Another method involves reacting substituted toluene with CeCl3 and CCl3CH2OH under O2 atmosphere . A third method involves adding a solution of amine in THF dropwise to a solution of r-BuONO and DMSO in THF at 30°C .Molecular Structure Analysis

The molecular formula of 3,5-Dichlorobenzoic acid is C7H4Cl2O2 . The molecular weight is 191.011 Da . The IUPAC Standard InChIKey is CXKCZFDUOYMOOP-UHFFFAOYSA-N .Chemical Reactions Analysis

3,5-Dichlorobenzoic acid can be used to synthesize heat-resistant energetic material 3,3,5,5-tetraamino-2,2,4,4,6,6-six-nitro-azobenzene . This involves adding 3,5-dichlorobenzoic acid to the mixed acid of nitro-sulfur, slowly raising the temperature, keeping the temperature and stirring at a constant speed, and reacting to obtain 3,5-dichloro-4-nitrobenzoic acid .Physical And Chemical Properties Analysis

3,5-Dichlorobenzoic acid has a density of 1.5±0.1 g/cm3 . Its boiling point is 309.1±22.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 58.1±3.0 kJ/mol . The flash point is 140.7±22.3 °C .科学的研究の応用

Organic Synthesis

3,5-Dichlorobenzoic acid is used in organic synthesis . It can be used to synthesize various organic compounds, contributing to the development of new materials and chemical products .

Pesticide Intermediates

It serves as an intermediate in the production of pesticides . The properties of 3,5-Dichlorobenzoic acid can be leveraged to create effective pesticides that can help in controlling pests and improving agricultural productivity .

Pharmaceutical Intermediates

3,5-Dichlorobenzoic acid is also used as an intermediate in the pharmaceutical industry . It can be used in the synthesis of various pharmaceutical drugs, contributing to the development of new medicines and treatments .

Synthesis of Dichlorobenzamide Derivatives

This compound is used in the synthesis of dichlorobenzamide derivatives . These derivatives have a wide range of applications, including their use in the development of new materials and chemical products .

Biochemical Reagent

3,5-Dichlorobenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used in various biochemical experiments and studies, contributing to the advancement of life sciences .

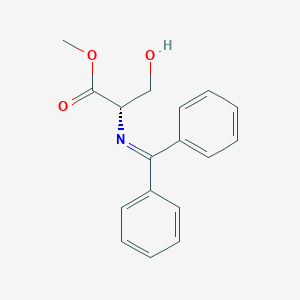

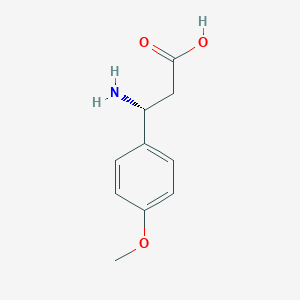

Synthesis of 3,5-Dichloro-N-(4-hydroxyphenethyl)benzamide

It can be used to synthesize 3,5-Dichloro-N-(4-hydroxyphenethyl)benzamide . This compound has potential applications in various fields, including pharmaceuticals and materials science .

Synthesis of (3,5-Dichlorophenyl)-(4-fluorophenyl)methanone

3,5-Dichlorobenzoic acid can be used to synthesize (3,5-Dichlorophenyl)-(4-fluorophenyl)methanone . This compound has potential applications in various fields, including pharmaceuticals and materials science .

Preparation of 3,5-Dichlorobenzoyl Chloride

Treatment of 3,5-dichlorobenzoic acid with excess thionyl chloride affords the intermediate 3,5-dichlorobenzoyl chloride . This intermediate can directly react with arylamines in DMF at 60 °C to give the target benzamide derivatives in good yields .

Safety and Hazards

3,5-Dichlorobenzoic acid causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用機序

Target of Action

3,5-Dichlorobenzoic acid primarily targets arylamine compounds . Arylamines are versatile organic chemical materials, whose derivatives exhibit wide applications in the fields of medicines, industry, and biology .

Mode of Action

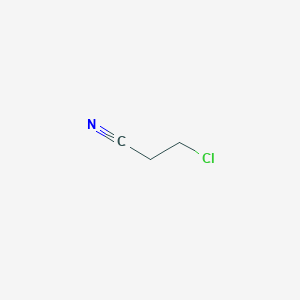

The compound interacts with its targets through a series of reactions. The key substrate, 3,5-dichlorobenzoic acid, is prepared by the hydrolysis of 3,5-dichlorobenzonitrile in sodium hydroxide aqueous solution . This substrate is then treated with excess thionyl chloride to afford the intermediate 3,5-dichlorobenzoyl chloride . This intermediate may directly react with arylamines in DMF at 60 °C to give the target benzamide derivatives .

Biochemical Pathways

The compound is known to be involved in the synthesis of various benzamide derivatives . These derivatives have a wide range of physical, chemical, and biological properties .

Pharmacokinetics

The compound is known to be soluble in many organic solvents, such as alcohol, ether, and chlorinated hydrocarbons , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

Some analogous derivatives of chlorobenzene, which 3,5-dichlorobenzoic acid is a part of, have shown biological activity, such as antitumoral and anticonvulsive activities .

Action Environment

The action, efficacy, and stability of 3,5-Dichlorobenzoic acid can be influenced by environmental factors. For instance, the compound is known to be stable under normal temperatures and pressures . It should be kept in a dry, cool, and well-ventilated place to maintain its stability and efficacy.

特性

IUPAC Name |

3,5-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKCZFDUOYMOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024981 | |

| Record name | 3,5-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichlorobenzoic acid | |

CAS RN |

51-36-5 | |

| Record name | 3,5-Dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BAA7R70GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 3,5-Dichlorobenzoic acid has the molecular formula C7H4Cl2O2 and a molecular weight of 191.01 g/mol.

A: Yes, several papers discuss infrared (IR) spectra for 3,5-Dichlorobenzoic acid and its derivatives. [, , ] For instance, one study provides IR spectra for a series of polychloro-compounds, including 3,5-Dichlorobenzoic acid. []

A: Research indicates that the position of substituents on the benzene ring significantly influences the phytotoxic activity of 3,5-Dichlorobenzoic acid derivatives. [, ] For example, the N,N-di,sec-butylamide of 2-amino-3,5-dichlorobenzoic acid displays selective phytotoxicity, while other derivatives, like the 3-amino-2,5-dichlorobenzoic acid, show more generic phytotoxic activity. [] Similarly, the methyl ester of 3-acetylamino-2,5-dichlorobenzoic acid exhibits selective phytotoxic activity. []

A: Studies using the 5-hydroxytryptamine antagonist MDL 72,222, which contains a 3,5-Dichlorobenzoic acid moiety, reveal N-oxidation, N-demethylation, ester hydrolysis, and amino acid conjugation as the main metabolic pathways in dogs and monkeys. [, ] Notably, the major metabolite in monkeys is the glycine conjugate of 3,5-Dichlorobenzoic acid. [, ]

A: Research shows that 3,5-Dichlorobenzoic acid can be a significant degradation product of diclofenac in constructed wetlands. [] The study observed 3,5-Dichlorobenzoic acid alongside m-dichlorobenzene as primary degradation products of diclofenac. []

A: UHPLC-MS/MS offers a highly sensitive and efficient approach for detecting 3,5-Dichlorobenzoic acid and related herbicides and their transformation products in groundwater. [] This method allows for the detection of these compounds at concentrations below the permissible limits set by European Union drinking water regulations. []

A: Studies highlight the presence of 3,5-Dichlorobenzoic acid as a degradation product of herbicides like dicamba in the environment, particularly in groundwater. [] This finding raises concerns about the potential persistence and impact of these compounds on water resources. []

A: Research explores the use of 3,5-Dichlorobenzoic acid as a ligand in the synthesis of rare-earth metal-organic frameworks. [, , ] These materials show promise in various applications, including luminescence and magnetism. [, , ] For instance, one study demonstrated the synthesis and structural characterization of a series of rare-earth 3,5-Dichlorobenzoic acid-terpyridine materials, investigating their luminescence properties and magnetic behavior. []

A: 3,5-Dichlorobenzoic acid serves as a key starting material for the synthesis of various organic compounds. [, ] One study details an efficient synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic acid, a crucial intermediate for preparing quinolone-3-carboxylic acids, starting from 3,5-Dichlorobenzoic acid. [] Another study describes the synthesis of L-651582, an antiproliferative agent, using 3,5-Dichlorobenzoic acid as the starting material. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。